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Introduction

IMM-01 is a novel recombinant human signal regulatory protein a (SIRPa)-IgG1 Fc fusion
protein designed to target the CD47/SIRPa immune checkpoint pathway.[1][2] CD47, often
referred to as a "don't eat me" signal, is frequently overexpressed on the surface of various
cancer cells, enabling them to evade phagocytosis by macrophages.[3] IMM-01 exerts a dual
anti-tumor effect by blocking the interaction between CD47 on tumor cells and SIRPa on
macrophages, thereby inhibiting the "don't eat me" signal.[2][4] Simultaneously, the Fc portion
of IMM-01 can engage Fc receptors on macrophages, activating a "pro-phagocytic” signal. This
dual mechanism enhances macrophage-mediated antibody-dependent cellular phagocytosis
(ADCP) of tumor cells.[2][4] Preclinical studies have demonstrated that IMM-01 has potent anti-
tumor activity, both as a monotherapy in hematological malignancies and in combination with
other immunotherapies, such as anti-PD-1/PD-L1 antibodies, in solid tumors.[2][4][5][6] A key
feature of IMM-01 is its minimal binding to human red blood cells, which mitigates the risk of
severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of IMM-01
in preclinical mouse models, including tumor xenograft establishment, treatment regimens, and
methods for evaluating anti-tumor responses and the underlying immunological mechanisms.

IMM-01 Signaling Pathway
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IMM-01's mechanism of action is centered on modulating macrophage activity. By blocking the
CDA47-SIRPa interaction, IMM-01 relieves the inhibition of phagocytosis. The binding of CD47
to SIRPa on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based
inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPa.[7] This, in turn, recruits and
activates the phosphatases SHP-1 and SHP-2.[2] These phosphatases dephosphorylate
downstream effector molecules, including non-muscle myosin IIA, which is crucial for the
cytoskeletal rearrangements required for phagocytosis.[2] By inhibiting this signaling cascade,
IMM-01 promotes the phagocytic activity of macrophages against tumor cells.
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Caption: IMM-01 dual signaling pathway in macrophages.
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Experimental Protocols
In Vivo Tumor Xenograft Models

This model is suitable for evaluating the efficacy of IMM-01 against a hematological
malignancy.

e Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

e Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks old.
e Cell Implantation:

o Harvest Daudi cells during the logarithmic growth phase.

o Wash the cells twice with sterile phosphate-buffered saline (PBS).

o Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 107
cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (1 x 1076 cells) into the right flank of
each mouse.

e Tumor Monitoring:

o Monitor tumor growth by measuring the length and width of the tumor with calipers every
2-3 days once the tumors become palpable.

o Calculate tumor volume using the formula: Volume = (Length x Width"2) / 2.

o Randomize mice into treatment groups when the average tumor volume reaches
approximately 100-150 mm~3.

This model mimics disseminated lymphoma and is useful for survival studies.
o Cell Culture: Culture Raji cells as described for Daudi cells.

e Animal Strain: Use immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.
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e Cell Implantation:

o Prepare Raji cells as described for the Daudi model.

o Resuspend the cells in sterile PBS at a concentration of 1.5 x 1077 cells/mL.

o Inject 100 uL of the cell suspension (1.5 x 1076 cells) intravenously via the tail vein.
e Monitoring:

o Monitor the health of the mice daily, including body weight, activity, and signs of disease
progression (e.g., hind-limb paralysis).

o Survival is the primary endpoint for this model.

IMM-01 Treatment Regimens

o Formulation: Reconstitute lyophilized IMM-01 in sterile water for injection or PBS to the
desired stock concentration.

e Dosing: A dose of 5 mg/kg has been shown to be effective in preclinical models.[8]
o Administration: Administer IMM-01 via intraperitoneal (IP) or intravenous (1V) injection.
e Frequency: Administer twice weekly for the duration of the study.

e IMM-01 Administration: Follow the monotherapy protocol for IMM-01 administration (5 mg/kg,
IP or IV, twice weekly).

e Anti-PD-1 Antibody Administration:
o Dosing: Administer an anti-mouse PD-1 antibody at a dose of 10 mg/kg.
o Administration: Administer via IP injection.

o Frequency: Administer twice weekly, on the same days as IMM-01.

Efficacy Assessment
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e Procedure:

(¢]

Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

[¢]

Record the body weight of each mouse at the time of tumor measurement to monitor for
toxicity.

[¢]

At the end of the study, euthanize the mice and excise the tumors.

[e]

Weigh the excised tumors.
o Data Analysis:

o Calculate the TGI (%) using the formula: TGl (%) = [1 - (Mean tumor volume of treated
group / Mean tumor volume of control group)] x 100. A TGI of 97.48% has been reported
for IMM-01 in a Daudi xenograft model.[8]

o Plot the mean tumor volume = SEM for each group over time.
e Procedure:
o For orthotopic models, monitor mice daily for signs of morbidity.

o Euthanize mice when they reach a predetermined humane endpoint (e.g., >20% body
weight loss, hind-limb paralysis, or other signs of distress).

o Record the date of death or euthanasia for each mouse.
o Data Analysis:

o Generate Kaplan-Meier survival curves for each treatment group.

o Perform statistical analysis (e.g., log-rank test) to compare survival between groups.
Immunological Analysis Protocols

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by
Flow Cytometry
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This protocol allows for the quantification of various immune cell populations within the tumor
microenvironment.

e Tumor Digestion:
o Excise tumors at the end of the study and mince them into small pieces.

o Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes
at 37°C with gentle agitation.

o Pass the digested tissue through a 70 um cell strainer to obtain a single-cell suspension.
e Staining and Analysis:

o Count the cells and stain with a panel of fluorescently labeled antibodies against immune
cell markers (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).

o Acquire the stained cells on a flow cytometer.

o Analyze the data to determine the percentage and absolute number of different immune
cell populations within the tumor.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This method provides spatial information on the infiltration of cytotoxic T cells into the tumor.
e Tissue Preparation:

o Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

o Cut 4-5 pm sections and mount them on slides.

e Staining:

o

Deparaffinize and rehydrate the tissue sections.

[¢]

Perform antigen retrieval using a citrate-based buffer.

[¢]

Block endogenous peroxidase activity and non-specific binding.
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o Incubate with a primary antibody against CD8.

o Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

o Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
e Analysis:

o Visualize the stained slides under a microscope.

o Quantify the number of CD8+ T cells per unit area of the tumor.

Cytokine Profiling by ELISA

This assay measures the levels of key cytokines in the serum of treated mice.
o Sample Collection:

o Collect blood from mice via cardiac puncture or retro-orbital bleeding at the end of the
study.

o Allow the blood to clot and centrifuge to separate the serum.

e ELISA Procedure:
o Use commercially available ELISA kits for cytokines of interest (e.g., IFN-y, TNF-a).
o Follow the manufacturer's instructions for the assay.

o Read the absorbance on a microplate reader and calculate the cytokine concentrations
based on a standard curve.

Data Presentation
Quantitative Data Summary

Table 1: Tumor Growth Inhibition in Daudi Xenograft Model
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Mean Tumor
Tumor Growth

Treatment Group Dose (mg/kg) Volume (mm?3) at .
Inhibition (%)
Day 24 + SEM
Vehicle Control - [Insert Data]
IMM-01 5 [Insert Data] 97.48[8]

Table 2: Survival in Raji Orthotopic Model

Median Survival % Survival at Day
Treatment Group Dose (mg/kg)

(days) 80
Vehicle Control - [Insert Data] [Insert Data]
IMM-01 5 [Insert Data] >60[8]
Rituximab 5 [Insert Data] [Insert Data]
IMM-01 + Rituximab 5+5 [Insert Data] 100[8]

Experimental Workflow and Logical Relationships
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Caption: Workflow for in vivo efficacy assessment of IMM-01.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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